molecular formula C20H21N5O B2384424 (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone CAS No. 1421493-58-4

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone

Cat. No. B2384424
CAS RN: 1421493-58-4
M. Wt: 347.422
InChI Key: KGPTZKCBNNBLLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectrum can provide information about the hydrogen atoms present in the molecule .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine and its derivatives have shown significant medicinal potential across a range of therapeutic areas. They are integral to the design of drugs with diverse pharmacological activities including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The flexibility of the piperazine scaffold allows for structural modifications, leading to variations in medicinal properties. This adaptability makes piperazine a valuable building block in drug discovery, suggesting that compounds related to (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone could be explored for similar therapeutic applications (Rathi et al., 2016).

Pyridazine Derivatives and Drug Development

Pyridazine and its analogs are known for their cardiovascular properties, among other biological activities. The synthesis of pyridazinone derivatives often involves reacting hydrazine or its derivatives with appropriately substituted carbon chains. Given the broad spectrum of biological activities associated with pyridazine derivatives, including cardiovascular benefits, it's plausible that compounds similar to the one could hold promise for new therapeutic interventions, especially related to heart disease and potentially other conditions (Jakhmola et al., 2016).

Potential in Central Nervous System (CNS) Drug Development

Heterocyclic compounds with nitrogen, such as pyrrole and pyridazine, play a significant role in the development of CNS-active drugs. These compounds exhibit effects ranging from antidepressant to anticonvulsant activities. The structural features of these molecules, including those similar to (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone, may offer a basis for the synthesis of novel CNS drugs with minimized adverse effects, pointing towards the potential for developing new treatments for CNS disorders (Saganuwan, 2017).

properties

IUPAC Name

(3-methylphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-16-5-4-6-17(15-16)20(26)25-13-11-24(12-14-25)19-8-7-18(21-22-19)23-9-2-3-10-23/h2-10,15H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPTZKCBNNBLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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